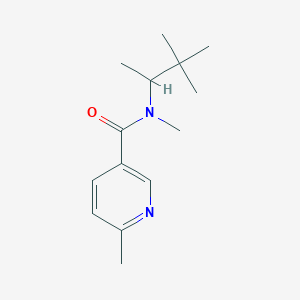
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide induces the production of interferon-alpha and tumor necrosis factor-alpha, both of which have been shown to have anti-tumor activity.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as well as to inhibit the growth of blood vessels that supply tumors with nutrients. Additionally, N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide as an anti-cancer agent is its ability to activate the immune system to attack cancer cells. This makes it an attractive candidate for cancer immunotherapy. However, one limitation of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is the development of more effective methods for administering N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide in vivo. Another area of interest is the development of combination therapies that incorporate N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide with other anti-cancer agents. Finally, there is ongoing research into the use of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with isovaleraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical reactions to yield N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide works by activating the immune system to attack cancer cells, making it an attractive candidate for cancer immunotherapy.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10-7-8-12(9-15-10)13(17)16(6)11(2)14(3,4)5/h7-9,11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMDJONDZQAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


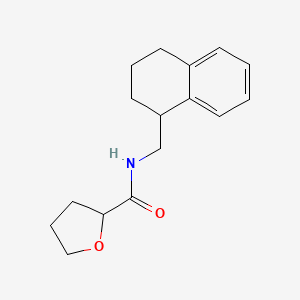

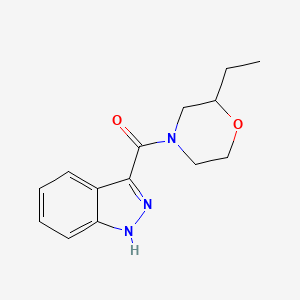
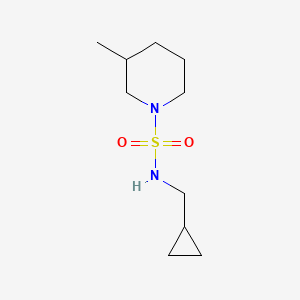


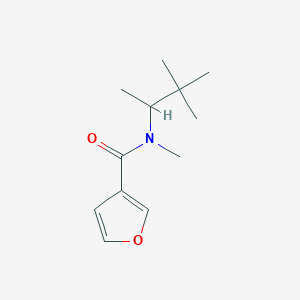

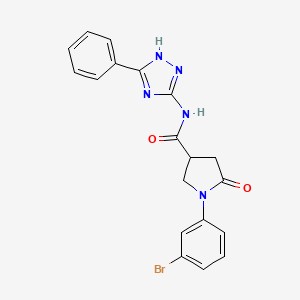
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
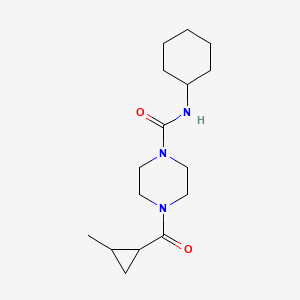
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)